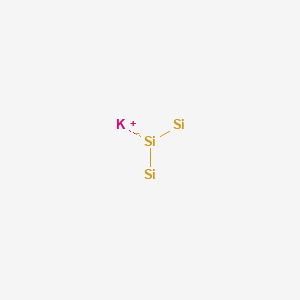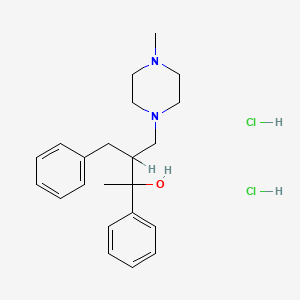
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes phenyl groups, a piperazine ring, and a propanol backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride typically involves multiple steps:
Formation of the Propanol Backbone: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of Phenyl Groups: Phenyl groups are attached via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol: Without the dihydrochloride component.
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol hydrochloride: With a single hydrochloride component.
Uniqueness
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol dihydrochloride is unique due to its specific chemical structure, which may confer distinct biological or chemical properties compared to similar compounds. Its dual hydrochloride groups may enhance its solubility or stability in certain environments.
Propiedades
Número CAS |
37636-75-2 |
|---|---|
Fórmula molecular |
C22H32Cl2N2O |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
3-benzyl-4-(4-methylpiperazin-1-yl)-2-phenylbutan-2-ol;dihydrochloride |
InChI |
InChI=1S/C22H30N2O.2ClH/c1-22(25,20-11-7-4-8-12-20)21(17-19-9-5-3-6-10-19)18-24-15-13-23(2)14-16-24;;/h3-12,21,25H,13-18H2,1-2H3;2*1H |
Clave InChI |
OBQRAKLBUBNLHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C(CC2=CC=CC=C2)CN3CCN(CC3)C)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



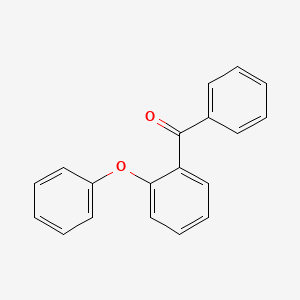
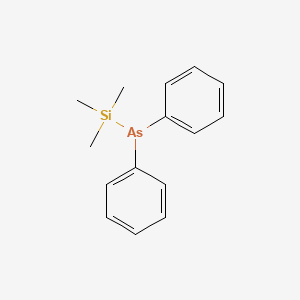

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
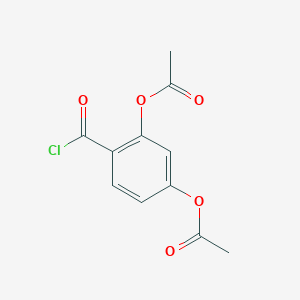
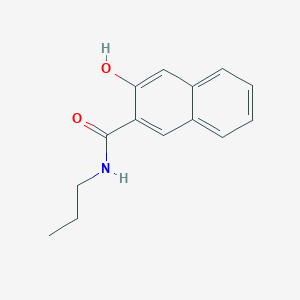
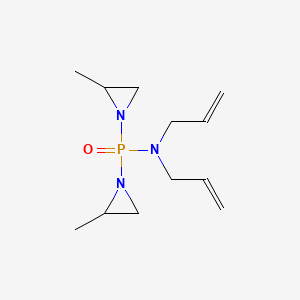

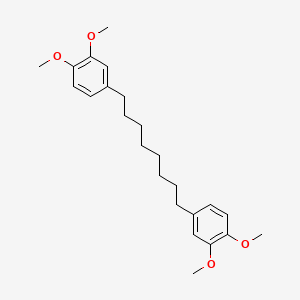
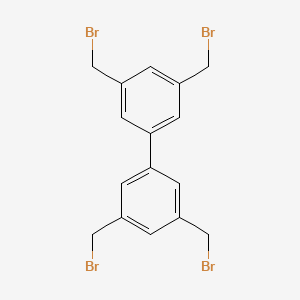
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
